Reversin 205

P-glycoprotein transport inhibition membrane vesicles

For researchers requiring a definitive P-glycoprotein (ABCB1) inhibitor, Reversin 205 is the benchmark chemosensitizer. Unlike broad-spectrum modulators like cyclosporin A or MK571, its unique biphasic ATPase modulation and species-specific MXR inhibition (e.g., active in Daphnia magna) provide unparalleled mechanistic precision [1,2]. - Complete restoration of intracellular [3H]daunorubicin and rhodamine 123 accumulation in MDR1-overexpressing models [1]. - High binding affinity (Kd 77-154 nM) ensures potent, low-concentration activity, minimizing off-target effects [1]. - Selectively distinguishes P-gp from BCRP/ABCG2, enabling deconvolution of transporter-specific pharmacology [1].

Molecular Formula C41H58N4O12
Molecular Weight 798.9 g/mol
CAS No. 174630-05-8
Cat. No. B172063
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameReversin 205
CAS174630-05-8
Synonymschemosensitizer 205
R205 peptide
reversin 205
Molecular FormulaC41H58N4O12
Molecular Weight798.9 g/mol
Structural Identifiers
SMILESCC(C)(C)OC(=O)NC(CCC(=O)OCC1=CC=CC=C1)C(=O)NCCCCC(C(=O)OC)NC(=O)C(CCC(=O)OCC2=CC=CC=C2)NC(=O)OC(C)(C)C
InChIInChI=1S/C41H58N4O12/c1-40(2,3)56-38(51)44-30(21-23-33(46)54-26-28-16-10-8-11-17-28)35(48)42-25-15-14-20-32(37(50)53-7)43-36(49)31(45-39(52)57-41(4,5)6)22-24-34(47)55-27-29-18-12-9-13-19-29/h8-13,16-19,30-32H,14-15,20-27H2,1-7H3,(H,42,48)(H,43,49)(H,44,51)(H,45,52)/t30-,31-,32-/m0/s1
InChIKeyBRVAQYBFHAIYLQ-CPCREDONSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 50 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Reversin 205: High-Affinity P-gp Inhibitor


Reversin 205 ([Boc-Glu(Obzl)]2-Lys-Ome) is a hydrophobic tripeptide chemosensitizer that functions as a high-affinity inhibitor of P-glycoprotein (P-gp, ABCB1), the ATP-dependent efflux transporter central to multidrug resistance (MDR) in cancer cells and xenobiotic defense in aquatic organisms [1]. It is a synthetic analog within the reversin family, distinct from simple linear peptides due to its biphasic modulation of ATPase activity—stimulation at lower concentrations followed by inhibition at higher concentrations, a signature resembling established chemosensitizers like verapamil [2]. With a molecular weight of 798.92 g/mol and high solubility in organic solvents but insolubility in water, Reversin 205 is routinely employed in in vitro and ex vivo models to probe P-gp function, restore intracellular accumulation of chemotherapeutic substrates, and dissect transporter-specific pharmacology in comparative toxicology .

P-gp transport inhibition studies in membrane vesicles and proteoliposomes
Multidrug resistance reversal in MDR1-overexpressing cancer cell models
MXR efflux inhibition in Daphnia magna ecotoxicology assays
ATPase catalytic cycle studies with biphasic modulation pattern
Transporter selectivity profiling (P-gp vs. BCRP) research

Reversin 205: Why Substitution Fails


P-glycoprotein inhibitors exhibit profound pharmacologic heterogeneity; substitution of Reversin 205 with other P-gp modulators—such as verapamil, cyclosporin A, MK571, or the structurally related analog Reversin 121—is not scientifically equivalent. Reversin 205 demonstrates a unique biphasic ATPase modulation pattern distinct from simple linear peptides, which typically only stimulate or inhibit [1]. Furthermore, its species-specific and transporter-selective profile (e.g., inhibition of Daphnia magna MXR versus stimulation in Lumbriculus variegatus, and selectivity for P-gp over BCRP) [2] is not recapitulated by broader-spectrum inhibitors like cyclosporin A or MK571 [3]. These quantitative differences in binding affinity, functional modulation, and organismal response preclude generic substitution and underscore the necessity of selecting Reversin 205 for reproducible, mechanism-specific investigations [4].

Biphasic ATPase modulation
Simple linear peptides and single-phase inhibitors may not reproduce the biphasic ATPase pattern characteristic of Reversin 205.
Species-specific MXR inhibition
Verapamil and MK571 show no MXR inhibition in Daphnia magna, unlike Reversin 205; cross-species response may differ.
Transporter selectivity profile
Broad-spectrum inhibitors such as cyclosporin A may engage BCRP in addition to P-gp, shifting the transporter-selectivity context.

Reversin 205: Comparative Evidence


Colchicine Transport Inhibition vs. Cyclosporin A

In side-by-side functional assays using membrane vesicles and reconstituted proteoliposomes derived from MDR1-expressing cells, Reversin 205 at concentrations of 1-2 µM demonstrated superior blockade of colchicine transport compared to cyclosporin A, a widely used immunosuppressive P-gp inhibitor. This direct comparison establishes a functional potency advantage for Reversin 205 in reducing substrate translocation across lipid bilayers [1].

Colchicine Transport
Head-to-head
At 1–2 µM, Reversin 205 inhibited colchicine transport more effectively than cyclosporin A in membrane vesicles and proteoliposomes from MDR1 cells.
Supports P-gp transport inhibition assays; reported higher effectiveness at tested concentrations.
Membrane vesicle and reconstituted proteoliposome conditions.
P-glycoprotein transport inhibition membrane vesicles

High-Affinity Binding to P-Glycoprotein

Reversin 205 binds with high affinity to purified P-glycoprotein (MDR1), exhibiting a dissociation constant (Kd) within the range of 77-154 nM as measured by a fluorescence quenching assay using labeled protein. The structurally related analog Reversin 121 binds with a Kd of 77 nM, placing Reversin 205's affinity within a comparable high-affinity range essential for potent chemosensitization [1].

Binding Affinity (Kd)
Head-to-head
Kd 77–154 nM against purified P-gp (fluorescence quenching assay).
Quantified binding affinity supports target-engagement probe studies.
Comparable to Reversin 121 (Kd 77 nM) in the same assay platform.
binding affinity fluorescence quenching MDR1

Reversal of Drug Efflux in MDR1 Cells

In intact MDR1-expressing tumor cells, treatment with Reversin 205 restored the intracellular accumulation of the chemotherapeutic agent [3H]daunorubicin and the fluorescent substrate rhodamine 123 to levels equivalent to those observed in drug-sensitive parental cells. This complete reversal of efflux-mediated depletion was also achieved by Reversin 121, demonstrating that both reversins can fully overcome P-gp-mediated drug exclusion [1].

Efflux Reversal
Head-to-head
Reversin 205 restored [3H]daunorubicin and rhodamine 123 uptake to drug-sensitive baseline levels in MDR1 cells.
Supports MDR reversal studies; reported full restoration of substrate accumulation.
MDR1-overexpressing tumor cell lines, uptake assays.
multidrug resistance daunorubicin rhodamine 123 chemosensitization

MXR Inhibition in Daphnia magna

In juvenile Daphnia magna, a model organism for aquatic ecotoxicology, Reversin 205 effectively inhibited multixenobiotic resistance (MXR) efflux activity, whereas the broad-spectrum inhibitors verapamil and MK571 failed to produce inhibition. This selectivity profile—Reversin 205 inhibits D. magna MXR while verapamil and MK571 do not—highlights a species-dependent pharmacology that is not observed in other invertebrates such as Lumbriculus variegatus, where Reversin 205 stimulates MXR activity [1].

Daphnia MXR Inhibition
Head-to-head
Reversin 205 inhibited MXR efflux in juvenile Daphnia magna; verapamil and MK571 showed no inhibition.
Species-dependent MXR inhibition required for D. magna ecotoxicology assays.
Fluorescent substrate (rhodamine B, calcein-AM) influx assays.
multixenobiotic resistance Daphnia magna ecotoxicology

Biphasic ATPase Modulation

Reversin 205 modulates P-glycoprotein ATPase activity in a biphasic manner: it stimulates ATP hydrolysis at lower concentrations but causes inhibition at higher concentrations. This pattern is distinct from the monotonic stimulation or inhibition observed with simple linear peptides and closely resembles the biphasic behavior of the classical chemosensitizer verapamil [1]. The transition from stimulation to inhibition, particularly pronounced for Reversin 205, indicates a complex interaction with the transporter's catalytic cycle that may contribute to its potent chemosensitizing activity.

ATPase Modulation
Class-level
Biphasic pattern: stimulation at lower concentrations, inhibition at higher concentrations.
Biphasic ATPase profile may influence experimental interpretation; distinct from linear peptide modulators.
Resembles verapamil behavior; reported in Sf9 membranes and proteoliposomes.
ATPase activity mechanism of action chemosensitizer

P-gp Selectivity Over BCRP

Structure-activity relationship studies on reversin analogs, including derivatives of Reversin 205, revealed selectivity for P-glycoprotein (ABCB1) over Breast Cancer Resistance Protein (BCRP/ABCG2). Initial biological evaluations indicated that these compounds preferentially interact with P-gp, with the N-terminal side chain playing a critical role in P-gp binding site recognition [1]. While direct quantitative comparison data for Reversin 205 itself is limited in the abstract, this class-level evidence supports its utility as a P-gp-selective probe compared to less discriminatory inhibitors.

P-gp vs. BCRP Selectivity
Class-level
Reversin analogs show selectivity for P-gp over BCRP; direct data for Reversin 205 limited.
Supports P-gp-specific study design; class-level inference.
SAR studies, N-terminal side chain implicated in P-gp recognition.
transporter selectivity BCRP ABCG2 structure-activity relationship

Reversin 205: Research & Industrial Applications


MDR1 Cancer Cell Chemosensitization

Reversin 205 is optimally deployed in cytotoxicity and substrate accumulation assays using MDR1-overexpressing tumor cell models. Its ability to completely restore uptake of [3H]daunorubicin and rhodamine 123 to drug-sensitive baseline levels [1] makes it a benchmark positive control for validating P-gp-mediated MDR reversal. The high binding affinity (Kd 77-154 nM) ensures potent activity at low concentrations, minimizing off-target effects in cell-based screens [2]. This scenario directly addresses procurement for academic labs and CROs conducting oncology drug discovery or MDR mechanism studies.

P-gp in Aquatic Ecotoxicology

For environmental toxicologists using Daphnia magna as a model organism, Reversin 205 is a critical reagent due to its unique ability to inhibit multixenobiotic resistance (MXR) efflux in this species, a property not shared by verapamil or MK571 [3]. This specificity enables definitive assignment of P-gp (ABCB1) function in D. magna MXR assays, such as those monitoring accumulation of fluorescent substrates like rhodamine B or calcein-AM. Procurement of Reversin 205 is therefore essential for laboratories requiring reliable, species-validated P-gp inhibition in aquatic invertebrate studies.

P-gp ATPase Catalytic Cycle Studies

Investigators studying the mechanistic enzymology of P-glycoprotein should utilize Reversin 205 to probe the biphasic ATPase modulation phenomenon. Its pattern of stimulation followed by inhibition at higher concentrations, mirroring verapamil but distinct from simple linear peptides [4], provides a chemical tool to dissect the coupling between drug binding and ATP hydrolysis. This application is particularly relevant for academic and biotech groups performing membrane vesicle assays or proteoliposome reconstitution experiments to map structure-function relationships of ABC transporters.

P-gp vs. BCRP Selectivity Profiling

When designing experiments to distinguish between P-glycoprotein (ABCB1) and Breast Cancer Resistance Protein (BCRP/ABCG2) contributions to drug efflux, Reversin 205 serves as a P-gp-preferring control. Evidence from reversin analog studies indicates selectivity towards P-gp over BCRP [5]. By including Reversin 205 alongside BCRP-selective inhibitors (e.g., Ko143), researchers can deconvolve the individual roles of these co-expressed transporters in drug accumulation, cytotoxicity, and transport kinetic assays. This is a key differentiator for procurement in labs focused on multidrug transporter pharmacology.

Application
Selection Property
Validation Focus
MDR1 cell chemosensitization studies
P-gp transport inhibition efficacy
Substrate accumulation and cytotoxicity endpoints
Daphnia magna MXR inhibition assays
Species-specific MXR inhibition profile
Fluorescent substrate uptake validation
P-gp ATPase catalytic cycle research
Biphasic ATPase modulation pattern
ATP hydrolysis assay conditions
P-gp vs. BCRP selectivity profiling
Transporter selectivity context
Comparative inhibition with BCRP-selective controls

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

24 linked technical documents
Explore Hub


Quote Request

Request a Quote for Reversin 205

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.